Uridine 2',3'-acetonide

Antiviral synthesis Process chemistry Nucleoside prodrug

Uridine 2',3'-acetonide (CAS 362-43-6; synonym: 2',3'-O-isopropylideneuridine) is a cyclic acetal-protected ribonucleoside in which the 2'- and 3'-hydroxyl groups of uridine are blocked by a single isopropylidene bridge, leaving the 5'-hydroxyl free for selective downstream functionalisation . The compound is a white to light-yellow crystalline powder with a molecular formula of C₁₂H₁₆N₂O₆, a molecular weight of 284.27 g·mol⁻¹, a melting range of 162–166 °C, and a specific optical rotation of −18 to −22° (c = 1, methanol) .

Molecular Formula C12H16N2O6
Molecular Weight 284.26 g/mol
Cat. No. B8805604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 2',3'-acetonide
Molecular FormulaC12H16N2O6
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C
InChIInChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)
InChIKeyGFDUSNQQMOENLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine 2',3'-acetonide: Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Uridine 2',3'-acetonide (CAS 362-43-6; synonym: 2',3'-O-isopropylideneuridine) is a cyclic acetal-protected ribonucleoside in which the 2'- and 3'-hydroxyl groups of uridine are blocked by a single isopropylidene bridge, leaving the 5'-hydroxyl free for selective downstream functionalisation [1]. The compound is a white to light-yellow crystalline powder with a molecular formula of C₁₂H₁₆N₂O₆, a molecular weight of 284.27 g·mol⁻¹, a melting range of 162–166 °C, and a specific optical rotation of −18 to −22° (c = 1, methanol) . Commercially, it is routinely supplied at ≥99 % purity by HPLC and is recommended for storage at −20 °C under inert gas [2].

Why Unprotected Uridine, Per-acetylated Uridine, or Benzylidene Analogs Cannot Replace Uridine 2',3'-acetonide in Multi-Step Synthetic Routes


Uridine 2',3'-acetonide is not a generic protected nucleoside; it is a regiospecific 2',3'-diol masking agent that enforces orthogonal protection of the vicinal cis-diol while keeping the primary 5'-OH fully accessible [1]. Substituting with unprotected uridine exposes all three hydroxyls to competing reactions and abolishes the regiochemical control essential for selective C6-lithiation or 5'-phosphorylation [2]. Per-acetylated uridine, while also protecting the 2',3'-diol, lacks orthogonal lability—acetyl esters are base-labile and prone to migration, making them incompatible with strongly basic reaction conditions such as lithiation with LDA [3]. 2',3'-O-Benzylidene uridine differs in both sugar conformation (Cₛ vs. C3'-exo-C4'-endo twist) and in the steric/electronic environment around the uracil base, altering the regioselectivity of electrophilic substitutions and biological target engagement [4]. The quantitative evidence below demonstrates that these structural differences produce measurable, decision-relevant outcomes in synthesis, biological activity, and procurement quality.

Uridine 2',3'-acetonide Comparator Evidence: Quantitative Differentiation Data for Procurement and Selection


Molnupiravir (EIDD-2801) Synthesis: 3.6-Fold Yield Improvement Attributable to Acetonide Protection Strategy

In the synthesis of the antiviral drug molnupiravir (EIDD-2801) from uridine, the route employing a one-pot acetonide protection/esterification strategy delivered an overall yield of 61 %, compared with 17 % for the original route that did not use an acetonide intermediate [1]. The acetonide-based process also reduced the number of isolation/purification steps and enabled a continuous-flow deprotection that enhanced selectivity and batch-to-batch reproducibility [2].

Antiviral synthesis Process chemistry Nucleoside prodrug

Differential Cytotoxicity in MCF-7 and CHO-K1 Cells: Uridine Acetonide vs. Per-acetylated Uridine

When evaluated in parallel on human breast cancer (MCF-7) and Chinese hamster ovary (CHO-K1) cell lines, uridine 3',4'-acetonide exhibited significant cytotoxicity on both cell lines, whereas per-acetylated uridine and its halogenated derivatives showed no inhibitory effect on MCF-7 cell viability [1]. In a separate study, uridine acetonide (along with compounds 2 and 3) produced a significant inhibition of cell viability at the highest concentration tested in both MCF-7 and CHO-K1 cells, while per-acetylated uridine again showed no inhibitory effect [2]. Synthetic efficiency was comparable: both the acetonide and the per-acetylated derivative were obtained in >90 % yield [3].

Cancer biology Cytotoxicity screening Nucleoside analogs

Complete C6-Regioselectivity in Lithiation/Alkylation: 2',3'-O-Isopropylideneuridine vs. TMS-Protected Uridine

Lithiation of 2',3',5'-tris-O-(trimethylsilyl)uridine with n-BuLi was reported in 1973 to give a mixture of C5- and C6-lithiated species (poor regioselectivity), limiting its synthetic utility [1]. In direct contrast, 2',3'-O-isopropylideneuridine undergoes lithiation with LDA exclusively at the C6-position, providing complete regioselectivity [1][2]. This regiospecificity has been exploited to prepare a library of 6-alkyluridines (methyl, ethyl, propyl, isopropyl, butyl, sec-butyl, hexan-3-yl) via lithiation/alkylation followed by acidic acetonide cleavage [3]. Further refinement with 5'-O-methoxymethyl or 5'-O-TBDMS protection retains the C6-selectivity while enabling subsequent Sonogashira coupling to give 5-alkynyl-6-iodo intermediates in 57–80 % yield [4].

C–C bond formation Regioselective lithiation Nucleoside functionalization

CNS Pharmacological Scaffold: Structure-Dependent Hypnotic Activity of N3-Substituted 2',3'-O-Isopropylideneuridines vs. N3-Substituted Uridines

N3-Ethyl-2',3'-O-isopropylideneuridine (compound 3) possessed hypnotic activity upon intracerebroventricular injection in mice at a dose of 2.0 μmol/mouse, whereas the N3-methyl, -butyl, -allyl, -benzyl, and -o/m/p-xylyl congeners did not [1]. Compounds 3, 4 (N3-propyl), and 10 (N3-p-xylyl) significantly prolonged pentobarbital-induced sleep, and compounds 3 and 4 also decreased spontaneous locomotor activity at low doses [1]. Critically, N3-phenacyl-2',3'-O-isopropylideneuridine showed neither binding affinity for synaptic membrane nor hypnotic activity, in contrast to N3-phenacyluridine (without isopropylidene protection), which inhibited [³H]uridine binding and displayed hypnotic activity [2]. This demonstrates that the isopropylidene group at 2',3' can either permit or abolish CNS activity depending on the N3 substituent, providing a finely tunable pharmacophore scaffold.

CNS pharmacology Hypnotic activity Uridine receptor

High-Yield Triterpene Conjugation: Uridine Acetonide as a Platform for Sterol Hybrid Molecules

Uridine acetonide was conjugated via a succinic acid linker to two triterpenes (cholesterol and 3β-5α,8α-endoperoxide-cholest-6-en-3-ol), yielding both conjugates in >80 % isolated yield [1]. In contrast, tri-acyl ester derivatives of uridine prepared by Steglich esterification with fatty and aromatic acids were obtained in only moderate to low yields [2]. The high conjugation efficiency of the acetonide derivative is attributed to the free 5'-OH group remaining accessible for esterification while the 2',3'-diol is locked in the dioxolane ring, preventing competing side reactions.

Nucleoside conjugation Triterpene chemistry Prodrug design

Commercial Purity Grades and Conformational Identity: Procurement-Relevant Specifications

Commercially available Uridine 2',3'-acetonide is supplied at two principal purity tiers that directly affect experimental reproducibility: Sigma-Aldrich offers ≥99 % by HPLC (Product I5127, synthetic grade) , while TCI supplies >95.0 % by HPLC with additional neutralization titration confirmation (Product I0705) . The melting point specification is tightly controlled at 162–166 °C (TCI) or 163–166 °C (general literature) [1]. The solid-state conformation of the ribose moiety has been definitively established by X-ray crystallography as a C3'-exo-C4'-endo twist, which differs from the C2'-endo conformation of unprotected uridine and from the Cₛ-conformation of benzylidene analogs [2][3].

Quality control Solid-state characterization Procurement specification

Uridine 2',3'-acetonide: Evidence-Backed Application Scenarios for Research and Industrial Use


Process-Scale Synthesis of Molnupiravir (EIDD-2801) and Related Antiviral Prodrugs

The 61 % overall yield achieved via the one-pot acetonide protection/esterification route (vs. 17 % from the original process) makes Uridine 2',3'-acetonide the strategic intermediate of choice for large-scale molnupiravir manufacturing [1]. The continuous-flow acetonide deprotection further improves selectivity and reproducibility, meeting the quality-by-design requirements of pharmaceutical production [2].

Regiospecific Synthesis of 6-Substituted Uridine Libraries for Anticancer and Antiviral Screening

The exclusive C6-lithiation of 2',3'-O-isopropylideneuridine with LDA enables the preparation of 6-alkyl-, 6-aryl-, and 6-alkynyluridine derivatives without contamination by C5 regioisomers [1][2]. This regiospecificity, documented against the non-selective lithiation of unprotected or TMS-protected uridine, is critical for medicinal chemistry programs that require structurally homogeneous compound libraries for SAR studies [3].

Neuroscience Probe Development Targeting the Uridine Receptor

The structure-dependent CNS depressant activity of N3-substituted 2',3'-O-isopropylideneuridines—where N3-ethyl imparts hypnotic activity at 2.0 μmol/mouse i.c.v. while N3-phenacyl abolishes it—provides a tunable scaffold for developing uridine receptor ligands with controlled CNS penetration and target engagement [1][2]. The differential binding profile of isopropylidene-protected vs. unprotected N3-phenacyluridine confirms the pharmacophoric relevance of the 2',3'-dioxolane ring.

Nucleoside–Sterol Conjugate Synthesis for Prodrug Delivery Systems

Uridine acetonide-derived conjugates with cholesterol and endoperoxide triterpenes are obtained in >80 % yield via succinate linker chemistry, demonstrating the utility of the free 5'-OH for efficient esterification without competing 2',3'-side reactions [1]. This high-yielding platform is directly applicable to the synthesis of lipophilic nucleoside prodrugs designed for enhanced membrane permeability.

Quote Request

Request a Quote for Uridine 2',3'-acetonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.